6-(3-fluoropropoxy)-1H-indol-5-ol
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Overview
Description
6-(3-Fluoropropoxy)-1H-indol-5-ol is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the compound can significantly alter its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 6-(3-fluoropropoxy)-1H-indol-5-ol typically involves the reaction of an indole derivative with a fluorinated alkylating agent. One common method is the nucleophilic substitution reaction where the hydroxyl group of the indole is replaced by a fluoropropoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
6-(3-Fluoropropoxy)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The fluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
6-(3-Fluoropropoxy)-1H-indol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(3-fluoropropoxy)-1H-indol-5-ol involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-(3-Fluoropropoxy)-1H-indol-5-ol can be compared with other fluorinated indole derivatives. Similar compounds include:
1-Fluoro-3-(3-fluoropropoxy)propane: Another fluorinated compound with similar properties.
6-(3-Fluoropropoxy)-2,3-dihydro-1H-inden-1-one: A related compound with different structural features.
Trimethoxy(3,3,3-trifluoropropyl)silane: A fluorinated silane compound with distinct chemical properties.
These comparisons highlight the unique features of this compound, such as its specific indole structure and the presence of a fluoropropoxy group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
6-(3-fluoropropoxy)-1H-indol-5-ol |
InChI |
InChI=1S/C11H12FNO2/c12-3-1-5-15-11-7-9-8(2-4-13-9)6-10(11)14/h2,4,6-7,13-14H,1,3,5H2 |
InChI Key |
IWMAYQJGDXKTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)OCCCF |
Origin of Product |
United States |
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